molecular formula C11H13FOS B13487518 1-((2-Fluorophenyl)thio)pentan-2-one

1-((2-Fluorophenyl)thio)pentan-2-one

Cat. No.: B13487518
M. Wt: 212.29 g/mol
InChI Key: QZIIHZIOHQFUJR-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13FOS It is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)thio)pentan-2-one typically involves the reaction of 2-fluorothiophenol with pentan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Fluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-((2-Fluorophenyl)thio)pentan-2-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)pentan-2-one
  • 1-(4-Chlorophenyl)pentan-2-one
  • 1-Phenyl-2-thiocyanato-pentan-1-one

Comparison: 1-((2-Fluorophenyl)thio)pentan-2-one is unique due to the presence of both a fluorophenyl group and a thioether linkage, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13FOS/c1-2-5-9(13)8-14-11-7-4-3-6-10(11)12/h3-4,6-7H,2,5,8H2,1H3

InChI Key

QZIIHZIOHQFUJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC=CC=C1F

Origin of Product

United States

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